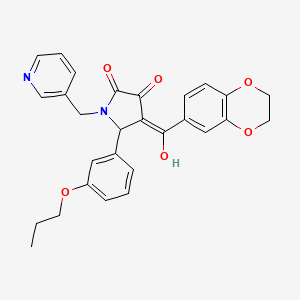![molecular formula C18H17F2N5O2S B12132075 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12132075.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジフルオロフェニル)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。トリアゾールは、その多様な生物活性が知られており、医薬品化学で広く使用されています。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジフルオロフェニル)アセトアミドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、トリアゾール環の調製から始まり、続いてエトキシフェニル基とジフルオロフェニル基を導入します。反応条件には、多くの場合、ジメチルホルムアミド(DMF)などの溶媒と、パラジウム炭素(Pd/C)などの触媒を使用してカップリング反応を促進することが含まれます。
工業生産方法
工業的な環境では、この化合物の生産には、温度、圧力、pHなどの反応パラメータが収率と純度を最適化するために慎重に制御される、大規模なバッチ反応器が使用される場合があります。反応条件を監視および制御するための自動システムの使用により、生産の整合性と効率が保証されます。
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環または芳香族環で起こり、多くの場合、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用します。
置換: この化合物中の芳香族環は、ニトロ化またはハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)またはm-クロロ過安息香酸(m-CPBA)は、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)は、典型的な還元剤です。
置換: ニトロ化は、濃硝酸(HNO3)と硫酸(H2SO4)の混合物を使用して行うことができます。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、還元されたトリアゾール誘導体、および置換された芳香族化合物があります。
科学研究への応用
化学: より複雑な分子や材料の合成のための構成要素として役立ちます。
生物学: この化合物は、抗菌および抗真菌特性を示し、新しい抗生物質を開発するための候補となります。
医学: 特定の酵素や癌細胞の増殖に関与する経路を阻害する能力があるため、抗癌剤としての可能性が検討されています。
産業: この化合物は、新しい農薬や殺虫剤の開発に使用できます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new agrochemicals and pesticides.
作用機序
2-{[4-アミノ-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジフルオロフェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は、酵素に結合してその活性を阻害することができ、芳香族環は細胞膜と相互作用して、その完全性と機能に影響を与えることができます。この化合物は、DNAの合成および修復機構を妨げ、癌細胞の死につながる可能性もあります。
類似の化合物との比較
類似の化合物
- 2-{[4-アミノ-5-(3-メトキシフェニル)-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-エトキシフェニル)アセトアミド
- 2-{[4-(4-エトキシフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-[2-(トリフルオロメチル)フェニル]アセトアミド
独自性
類似の化合物と比較して、2-{[4-アミノ-5-(4-エトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジフルオロフェニル)アセトアミドは、ジフルオロフェニル基の存在により際立っています。この基は、生物活性と安定性を高めます。トリアゾール環とエトキシフェニル基およびジフルオロフェニル基の組み合わせにより、その多様な用途と有効性に貢献する独自の構造フレームワークが提供されます。
類似化合物との比較
Similar Compounds
- 2-{[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide stands out due to the presence of the difluorophenyl group, which enhances its biological activity and stability. The combination of the triazole ring with the ethoxyphenyl and difluorophenyl groups provides a unique structural framework that contributes to its diverse applications and effectiveness.
特性
分子式 |
C18H17F2N5O2S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H17F2N5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-15-8-5-12(19)9-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26) |
InChIキー |
JIGHMYWELHOLTR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12131998.png)
![6-benzyl-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12132013.png)
![methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate](/img/structure/B12132018.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B12132023.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132029.png)
![2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12132034.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12132040.png)


![2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline](/img/structure/B12132059.png)
![8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12132066.png)

